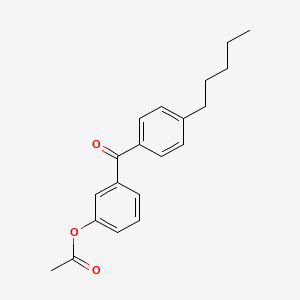

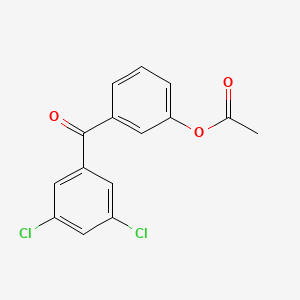

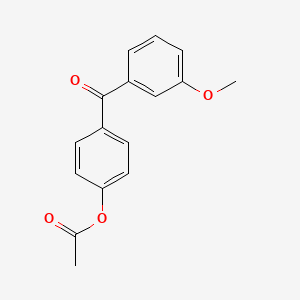

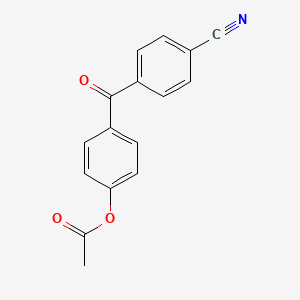

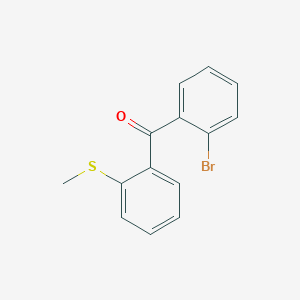

2-Bromo-2'-(thiomethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-2'-(thiomethyl)benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. These compounds are known for their diverse applications, including their use as intermediates in organic synthesis, UV stabilizers, and potential inhibitors for various enzymes. The presence of a bromo group and a thiomethyl group in the compound suggests that it may have unique physical, chemical, and biological properties that could be exploited in various fields of research and industry.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines involves the reaction between 5-bromo-2-hydroxychalcones and 2-aminothiophenol, exploiting the electrophilic and nucleophilic nature of these compounds respectively . Another example is the synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone, which is synthesized from trimethoxybenzene through a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial in determining their properties and reactivity. Spectroscopic techniques such as IR, NMR, and X-ray diffraction are commonly used to establish the structure and conformation of these compounds. For example, the conformational analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was confirmed by 1H-NMR and IR spectroscopy, and single crystal X-ray diffraction . Similarly, the structure of 1-Bromo-4-(2,2-diphenylvinyl)benzene was characterized by 1H NMR, 13C NMR, IR, EI-MS, and XRD . These techniques could be applied to determine the precise molecular structure of this compound.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, which can be influenced by the presence of substituents on the benzophenone core. For instance, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran and subsequent cycloaddition reactions . The reactivity of this compound could be explored in similar cycloaddition reactions or other transformations that leverage the presence of the bromo and thiomethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary significantly with minor changes in their structure. The influence of a bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives has been studied, revealing that the position of the Br atom can affect the anharmonicity of the C=O vibrations and the melting points of the compounds . Additionally, the steric configuration of the substituents can impact the photoluminescence properties of these compounds, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene . These findings suggest that the physical and chemical properties of this compound would be influenced by its molecular structure and could be characterized using similar spectroscopic and calorimetry methods.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

"2-Bromo-2'-(thiomethyl)benzophenone" and its derivatives play a crucial role in the synthesis of complex organic molecules. For instance, it serves as a key intermediate in synthesizing norathyriol, a process involving methylation and Friedel-Crafts reactions to achieve high yields (Jin, 2011). Similarly, its use in the preparation of fluorescent molecules through Wittig-Horner reaction highlights its utility in developing compounds with potential applications in materials science (Zuo-qi, 2015).

Pharmaceutical Research

In pharmaceutical research, modifications of "this compound" derivatives have been studied for their inhibitory effects on human enzymes, like carbonic anhydrases. These studies are crucial for developing new drugs for treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Material Science and Chemistry

The compound and its related derivatives are used in material science, particularly in synthesizing photoinitiators for acrylate polymerization, demonstrating its versatility in creating materials with specific properties (Sibi, 2000). Furthermore, the study of its effects on the vibrational spectra and macroscopic properties of benzophenone derivatives contributes to a deeper understanding of molecular interactions and their impact on material properties (Babkov et al., 2008).

Environmental and Safety Studies

Investigations into the degradation products of benzophenone derivatives in chlorinated water provide insights into environmental safety and the impact of these compounds on water quality, crucial for assessing the ecological footprint of chemical substances (Manasfi et al., 2015).

Propiedades

IUPAC Name |

(2-bromophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKRZJQFUIOYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.